Ethyl 3-aminopent-4-enoate CAS number and properties
Ethyl 3-aminopent-4-enoate CAS number and properties
An In-Depth Technical Guide to Ethyl 3-aminopent-4-enoate
Abstract
Ethyl 3-aminopent-4-enoate is a fascinating yet commercially elusive β,γ-unsaturated amino ester. Its unique structure, combining an allylic amine, a terminal alkene, and an ethyl ester, makes it a potentially valuable building block for complex molecular architectures in medicinal chemistry and organic synthesis. This guide provides a comprehensive technical overview of this compound, addressing its identification, physicochemical properties, proposed synthesis, reactivity, and potential applications. Due to its limited availability, this document synthesizes information from closely related analogues and established chemical principles to offer expert insights for researchers, scientists, and drug development professionals.
Core Compound Identification and Characterization
A thorough search of chemical databases reveals that Ethyl 3-aminopent-4-enoate does not have a readily assigned CAS number and is not available from major chemical suppliers. This suggests that the free amine is likely unstable or has not been isolated and characterized as a stable stock chemical. The primary amine in an allylic position can be susceptible to oxidation, rearrangement, or polymerization.
The most closely related commercially available compound is its N-protected form, Ethyl 3-((tert-butoxycarbonyl)amino)pent-4-enoate (CAS Number: 1335042-06-2). The use of the tert-butoxycarbonyl (Boc) protecting group is a common strategy in organic synthesis to enhance the stability and manage the reactivity of amines during multi-step sequences.
Physicochemical Properties
The properties for the target compound, Ethyl 3-aminopent-4-enoate, are calculated or estimated based on its structure. For comparison, the known data for its Boc-protected analogue are provided.
Table 1: Calculated Physicochemical Properties of Ethyl 3-aminopent-4-enoate
| Property | Value |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | ethyl 3-aminopent-4-enoate |
| Canonical SMILES | CCOC(=O)CC(N)C=C |
| Physical State | Expected to be a liquid at room temperature |
| Boiling Point | Estimated >180 °C |
| Solubility | Expected to be soluble in organic solvents |
Table 2: Properties of Ethyl 3-((tert-butoxycarbonyl)amino)pent-4-enoate
| Property | Value | Source |
| CAS Number | 1335042-06-2 | BLDpharm[1] |
| Molecular Formula | C₁₂H₂₁NO₄ | BLDpharm[1] |
| Molecular Weight | 243.30 g/mol | BLDpharm[1] |
| Physical State | Liquid | BLDpharm[1] |
Molecular Structure
The structure of Ethyl 3-aminopent-4-enoate features a chiral center at the C3 position, an ethyl ester, and a terminal vinyl group.
Caption: 2D Structure of Ethyl 3-aminopent-4-enoate.
Synthesis and Reactivity
A practical synthetic route to Ethyl 3-aminopent-4-enoate would likely involve the synthesis of a stable, N-protected precursor, followed by a final deprotection step.
Proposed Synthetic Workflow
A plausible approach begins with the conjugate addition of an amine to an appropriate α,β-unsaturated ester, followed by protection and subsequent functional group manipulations. A more direct route could involve the allylic amination of a simple alkene. Given the availability of the Boc-protected analog, a deprotection protocol is the most straightforward final step.
Step-by-Step Protocol: Deprotection of Ethyl 3-((tert-butoxycarbonyl)amino)pent-4-enoate
-
Dissolution: Dissolve Ethyl 3-((tert-butoxycarbonyl)amino)pent-4-enoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Acidification: Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrochloric acid (HCl) in dioxane (4M), dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Neutralization and Extraction: Dissolve the residue in water and basify carefully with a mild base (e.g., saturated sodium bicarbonate solution) to a pH of 8-9. Extract the aqueous layer with an organic solvent such as ethyl acetate or ether (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel if necessary. Note: Due to the potential instability of the free amine, it is often generated and used in situ for subsequent reactions.
Caption: Proposed workflow for the synthesis and use of Ethyl 3-aminopent-4-enoate.
Reactivity Profile
Ethyl 3-aminopent-4-enoate possesses three key reactive sites:
-
Allylic Amine: The secondary amine is nucleophilic and basic. It can undergo acylation, alkylation, and arylation. Its position adjacent to a double bond makes it a key handle for transition-metal-catalyzed reactions, such as palladium-catalyzed allylic substitution.[1][2]
-
Terminal Alkene: The vinyl group is susceptible to a wide range of transformations, including hydrogenation, epoxidation, dihydroxylation, and polymerization. It can also participate in cycloaddition reactions and cross-coupling reactions.
-
Ethyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be reduced to a primary alcohol or react with organometallic reagents to form ketones or tertiary alcohols.
The β,γ-unsaturation makes this amino acid prone to isomerization of the double bond into conjugation with the ester carbonyl, particularly under basic or acidic conditions.[3]
Applications in Research and Drug Development
Unnatural amino acids, including unsaturated variants like Ethyl 3-aminopent-4-enoate, are of significant interest in medicinal chemistry and drug discovery.[4]
Building Block for Novel Heterocycles
The bifunctional nature of this molecule makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles, such as piperidines, pyrrolidines, and azepanes. These scaffolds are prevalent in many biologically active compounds and approved drugs.
Peptidomimetics and Drug Scaffolds
Incorporating β,γ-unsaturated amino acids into peptide sequences can introduce conformational constraints and improve metabolic stability compared to their natural counterparts.[5] This is a valuable strategy for designing potent and selective enzyme inhibitors or receptor ligands. The vinyl group also serves as a reactive handle for further "late-stage" functionalization, allowing for the rapid generation of compound libraries for screening.
Prodrug Development
Amino acid esters are frequently used as promoieties to enhance the pharmacokinetic properties of drugs, such as improving oral bioavailability or achieving targeted delivery.[6] The core structure of Ethyl 3-aminopent-4-enoate could be explored as a novel promoiety in prodrug design.
Safety and Handling
No specific safety data is available for Ethyl 3-aminopent-4-enoate. The following recommendations are based on the known hazards of structurally related allylic amines and amino esters.
-
Hazard Classification (Inferred):
-
Acute Toxicity, Oral (Potential)
-
Skin Corrosion/Irritation
-
Serious Eye Damage/Irritation
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat and ensure appropriate skin coverage.
-
-
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and strong acids.
-
Due to its potential instability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage.
-
-
First Aid Measures:
-
If Inhaled: Move to fresh air.
-
In case of skin contact: Wash off immediately with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Conclusion
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric synthesis of beta,gamma-unsaturated alpha-amino acids via efficient kinetic resolution with cinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Syntheses of α,β-Unsaturated γ-Amino Esters Through Phosphine-Catalyzed γ-Umpolung Additions of Sulfonamides to γ-Substituted Allenoates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Application of Amino Acids in the Structural Modification of Natural Products: A Review [frontiersin.org]
